Cas no 87-86-5 (Pentachlorophenol)

Pentachlorophenol structure
Pentachlorophenol structure
Pentachlorophenol
87-86-5
C6HCl5O
266.336537122726
81740
992

Pentachlorophenol Properties

Names and Identifiers

    • 2,3,4,5,6-Pentachlorophenol
    • PCP
    • Pentachlorophenol tech
    • Pentachlorophenol
    • Pentachlorophenol solution
    • dowicideg
    • gr48-11ps
    • gr48-32s
    • mystoxd
    • napclor-g
    • PCP-Na
    • pentachlorophenate de sodium
    • pentachlorophenate sodium salt
    • pentachloro-phenol
    • pkhfn
    • potassium pentachlorophenoxide
    • sapco25
    • sodiumpcp
    • 2,3,4,5,6-Pentachlorophenol (ACI)
    • Phenol, pentachloro- (8CI, 9CI)
    • 1-Hydroxy-2,3,4,5,6-pentachlorobenzene
    • 1-Hydroxypentachlorobenzene
    • Chlon
    • Chlorophenasic acid
    • Dowicide 7
    • Dowicide EC 7
    • Dura Treet II
    • EP 30
    • EP 30 (pesticide)
    • Fungifen
    • Grundier Arbezol
    • Lauxtol
    • Liroprem
    • MeSH ID: D010416
    • NSC 263497
    • PCP (pesticide)
    • Penchlorol
    • Penta
    • Penton 70
    • Pentor 70
    • Perchlorophenol
    • Permasan
    • PKhF
    • Pol Nu
    • Pole topper
    • Pole topper fluid
    • Preventol P
    • Santophen 20
    • Satophen
    • Witophen P
    • Woodtreat A
    • +Expand
    • IZUPBVBPLAPZRR-UHFFFAOYSA-N
    • 1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
    • ClC1C(Cl)=C(Cl)C(O)=C(Cl)C=1Cl

Computed Properties

  • 263.84700
  • 1
  • 1
  • 0
  • 12
  • 150
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 2
  • 0

Experimental Properties

  • 4.65920
  • 20.23000
  • 7109
  • 1.6310 (estimate)
  • 310 °C(lit.)
  • 270 °C (decomposition)
  • 40 mm Hg ( 211.2 °C)
  • 11 °C
  • White needle crystal. Strong pungent smell when hot
  • Stable. Incompatible with strong oxidizing agents.
  • It is easily soluble in ethanol and ether, soluble in benzene, slightly soluble in cold petroleum ether, and almost insoluble in water
  • 1.978 g/cm3 (22 ºC)

Pentachlorophenol Security Information

  • SM6300000
  • 3
  • 6.1(a)
  • S22-S36/37-S45-S52-S60-S61-S16-S7
  • II
  • R24/25; R26; R36/37/38; R40; R50/53
  • T+ T+ N N
  • UN 3155 6.1/PG 2
  • II
  • R11;R23/24/25;R39/23/24/25
  • Pentachlorophenol (PCP) is very toxic to plants and are used as preharvest defoliants and general herbicides. Their use as herbicides is currently restricted to nonagricultural uses along drainage ditches, driveways, and fencerows. Commercial (technical) grades of PCP commonly contain manufacturing by- products, such as dioxin (HxCDD), which can be more toxic than the PCP itself. Another contaminant in PCP is HCB (Hexachlorobenzene). The use of PCP is being phased out because of the discovery of these highly toxic contaminants (9). PCP is a Restricted Use Pesticide (RUP). Restricted Use Pesticides may be purchased and used only by certified applicators. In 1988 the EPA announced further restrictions on the use of PCP as in the pulp and paper industry where it is used in paper coatings, sizing, adhesives and in inks. Registration for use in cooling towers and for certain oil well operations was also cancelled. The 1988 regulations also required compliance with dioxin (HxCDD) concentration limits in the final product.
  • 6.1(a)

Pentachlorophenol Customs Data

  • 2908110000
  • China Customs Code:

    2908110000

    Overview:

    2908110000 Pentachlorophenol.Regulatory conditions:X(ToxicChemical environmental management Release Notice).VAT:17.0%.Tax refund rate:0.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    X.ToxicChemical environmental management Release Notice

    Summary:

    2908110000 2,3,4,5,6-pentachlorophenol.supervision conditions:x(environment control release notice for poisonous chemicals).VAT:17.0%.tax rebate rate:0.0%.MFN tarrif:5.5%.general tariff:30.0%

Pentachlorophenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: NADH ,  Potassium chloride Catalysts: Cytochrome P450 ,  Putidaredoxin reductase Solvents: Water ;  2 min, pH 7.4, 30 °C
Reference
The oxidation of polychlorinated benzenes by genetically engineered cytochrome P450cam: potential applications in bioremediation
Jones, Jonathan P.; O'Hare, Ellen J.; Wong, Luet-Lok, Chemical Communications (Cambridge), 2000, (3), 247-248

Synthetic Circuit 2

Reaction Conditions
1.1 rt → > 61 °C
1.2 Catalysts: Aluminum chloride ;  61 °C → 90 °C; 90 °C → 105 °C
1.3 Reagents: Chlorine ;  > 126 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Reference
Reaction Pathways in Pentachlorophenol Synthesis. 1. Temperature-Programmed Reaction
Yu, Jianli; Savage, Phillip E., Industrial & Engineering Chemistry Research, 2004, 43(17), 5021-5026

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Zirconium dioxide (sulfated) ,  Iron oxide (Fe3O4) ;  50 min, rt
Reference
Nano Fe3O4@ZrO2/SO42-: A highly efficient catalyst for the protection and deprotection of hydroxyl groups using HMDS under solvent-free condition
Ghafuri, Hossein; Paravand, Fatemeh; Rashidizadeh, Afsaneh, Phosphorus, 2017, 192(1), 129-135

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Methanol ,  Dodecane
Reference
Photochemistry of polyhaloarenes. 4. Phototransformations of perchloro-o-phenoxyphenol in basic media
Freeman, Peter K.; Srinivasa, Ramanujan, Journal of Organic Chemistry, 1986, 51(21), 3939-42

Synthetic Circuit 5

Reaction Conditions
Reference
Identification of the hcb gene operon involved in catalyzing aerobic hexachlorobenzene dechlorination in Nocardioides sp. strain PD653
Ito, Koji; Takagi, Kazuhiro; Iwasaki, Akio; Tanaka, Naoto; Kanesaki, Yu; et al, Applied and Environmental Microbiology, 2017, 83(19),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3)
Reference
Removal of organic substances from wastewater
, USSR, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
Preparation of pentachlrophenol
, France, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Metabolism of chlorobenzene and hexachlorobenzene by the zebra fish, Brachydanio rerio
Kasokat, Thomas; Nagel, Roland; Ulrich, Klaus, Bulletin of Environmental Contamination and Toxicology, 1989, 42(2), 254-61

Synthetic Circuit 9

Reaction Conditions
Reference
Degradation of veratrylglycerol β-(pentachlorophenyl) ether, a model compound for lignin bound pentachlorophenol residues
Preiss, U.; Engelhardt, G.; Wallnoefer, P. R.; Muecke, W., Chemosphere, 1987, 16(5), 963-8

Synthetic Circuit 10

Reaction Conditions
Reference
Pentachlorophenol
, Romania, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Purification of pentachlorophenol for industrial uses
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; Lemaire, Marc; Guette, Jean Paul, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 13

Reaction Conditions
Reference
Selective α-chlorination of alkyl aryl ketones
Guy, Alain; Lemaire, Marc; Guette, Jean Paul, Synthesis, 1982, (12), 1018-20

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cuprous cyanide Solvents: Dimethyl sulfoxide
Reference
Improved synthesis of pentachlorobenzonitrile
Giumanini, Angelo G.; et al, Toxicological and Environmental Chemistry, 2000, 76(3-4), 147-155

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol
2.1 Reagents: Cuprous cyanide Solvents: Dimethyl sulfoxide
Reference
Improved synthesis of pentachlorobenzonitrile
Giumanini, Angelo G.; et al, Toxicological and Environmental Chemistry, 2000, 76(3-4), 147-155

Pentachlorophenol Raw materials

Pentachlorophenol Preparation Products

Pentachlorophenol Related Literature